molecular formula C17H20N6O4S B2637796 2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1706106-34-4

2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2637796
CAS No.: 1706106-34-4
M. Wt: 404.45
InChI Key: REERHYLTDDGGHU-UHFFFAOYSA-N
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Description

2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine is a high-purity synthetic compound provided for research purposes. This complex molecule, which features a 1,2,4-oxadiazole and pyrazine heterocyclic system, is intended for use in biochemical and pharmacological research as a reference standard or a synthetic intermediate. Its core value lies in its potential as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biological pathways. IMPORTANT: This product is for research use only (RUO) in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The specific mechanism of action, primary research applications, and detailed biological activity of this compound are currently not fully characterized in the public scientific literature and require further investigation by qualified researchers. Researchers should consult internal data and conduct their own rigorous safety and efficacy studies before use.

Properties

IUPAC Name

5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-11-16(12(2)26-21-11)28(24,25)23-7-3-4-13(10-23)8-15-20-17(22-27-15)14-9-18-5-6-19-14/h5-6,9,13H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REERHYLTDDGGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethyl-1,2-oxazole ring, followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is then synthesized and attached to the oxazole ring. The final steps involve the formation of the 1,2,4-oxadiazole ring and its subsequent attachment to the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups .

Scientific Research Applications

2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison with Analogues

Compound Name / ID Key Structural Features Bioactivity / Properties Distinguishing Features vs. Target Compound
Target Compound Pyrazine-1,2,4-oxadiazole-piperidine-sulfonated isoxazole Likely kinase/receptor modulation Reference standard
5-[2-(Pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b) Oxadiazole-pyridine-pyrrolidine Antiviral (specific targets unreported) Replaces pyrazine with pyridine; lacks sulfonyl
1-{1-[(3-Methylisoxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(CF₃)pyridin-2-yl]piperazine Piperazine-CF₃-pyridine-isoxazole Unreported (likely CNS activity) Trifluoromethyl enhances lipophilicity
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Pyrazine-triazole-pyridine Single-crystal X-ray resolved Triazole replaces oxadiazole; higher polarity
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Oxadiazole-piperazine-4-methylphenyl Unreported (potential solubility issues) Lacks sulfonated isoxazole; simpler substitution

Key Insights from Comparative Analysis

Heterocyclic Core Modifications

  • Pyrazine vs.
  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound provides greater metabolic stability than triazoles, which are prone to oxidation .

Substituent Effects

  • Sulfonated Isoxazole : The 3,5-dimethylisoxazole-sulfonyl group in the target compound introduces steric bulk and polarity, likely improving selectivity over Compound 1a/1b and , which lack this moiety.
  • Trifluoromethyl (CF₃) : While absent in the target compound, CF₃ in enhances lipophilicity and bioavailability, suggesting a trade-off between solubility and membrane permeability.

Pharmacokinetic Considerations

  • Piperidine vs. Piperazine : Piperidine in the target compound may confer higher basicity (pKa ~11) than piperazine (pKa ~9.8), influencing tissue distribution and ion-trapping effects .
  • Aromatic vs. Aliphatic Substituents : The 4-methylphenyl group in reduces solubility compared to the target compound’s sulfonated isoxazole, which may improve aqueous compatibility.

Research Findings and Implications

  • Structural Rigidity : The 1,2,4-oxadiazole’s planar geometry in the target compound likely enforces a conformation favorable for target binding, as seen in crystallographic studies of analogous triazoles .
  • Synthetic Feasibility : The compound’s complexity necessitates multi-step synthesis, contrasting with simpler analogues like , which are more amenable to high-throughput production.

Conclusion 2-[5-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine represents a structurally sophisticated candidate with balanced polarity and rigidity. Its design leverages lessons from analogues, prioritizing metabolic stability (oxadiazole) and target engagement (sulfonated isoxazole). Further studies should explore its specificity in enzymatic assays and ADMET profiles relative to peers.

Biological Activity

The compound 2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine (commonly referred to as the target compound) exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The target compound is characterized by the presence of several pharmacologically relevant moieties:

  • Piperidine Ring : Known for its diverse biological activities, including analgesic and anti-inflammatory effects.
  • Oxadiazole and Oxazole Rings : These heterocycles are often associated with antimicrobial and anticancer properties.
  • Sulfonamide Group : Recognized for its antibacterial activity and enzyme inhibition capabilities.

The molecular formula of the compound is C17H20N6O3SC_{17}H_{20}N_6O_3S, indicating a complex structure that contributes to its multifaceted biological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing piperidine and oxadiazole moieties exhibit significant antimicrobial properties. The target compound has shown moderate to strong activity against various bacterial strains, including:

Bacterial Strain Activity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

In vitro assays indicated that certain derivatives displayed an IC50 value as low as 2.14±0.0032.14\pm 0.003 µM against urease enzymes, highlighting their potential as effective antibacterial agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results revealed:

Enzyme IC50 Value (µM)
Acetylcholinesterase (AChE)1.13 ± 0.003
Urease2.14 ± 0.003

These findings suggest that the compound could serve as a lead for developing new drugs targeting neurodegenerative diseases and gastrointestinal disorders .

The biological activity of the target compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies have shown that the compound exhibits high binding affinity towards AChE, which is crucial for neurotransmitter regulation.
  • Enzyme Interaction : The sulfonamide group enhances the interaction with urease through hydrogen bonding and hydrophobic interactions, leading to effective inhibition.

Case Studies

Several studies have explored the biological implications of compounds similar to the target structure:

  • Study on Antibacterial Efficacy : A study synthesized various piperidine derivatives and assessed their antibacterial activity against multiple strains. The results indicated that modifications in the piperidine ring significantly affected antimicrobial potency .
  • Enzyme Inhibition Research : Another research focused on synthesizing oxadiazole-based compounds for AChE inhibition. The findings suggested that structural variations could lead to enhanced inhibitory effects compared to standard drugs .

Q & A

Q. What are the key synthetic strategies for preparing 2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine?

The synthesis involves sequential heterocycle formation and functional group coupling. Key steps include:

  • Oxadiazole ring formation : Condensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions to enhance yield .
  • Sulfonylation of piperidine : Reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with piperidine derivatives in dichloromethane (DCM) at 0–5°C to avoid side reactions .
  • Final coupling : Use of peptide coupling reagents (e.g., EDC/HOBt) to attach the oxadiazole-piperidine intermediate to the pyrazine core . Characterization via NMR and HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), particularly for confirming stereochemistry of the piperidine and oxadiazole moieties .
  • NMR spectroscopy : 2D experiments (e.g., HSQC, HMBC) clarify connectivity in complex regions like the sulfonyl-piperidine linkage .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities .

Q. How is the compound’s stability assessed under experimental conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by HPLC monitoring to identify degradation products .
  • Thermogravimetric analysis (TGA) : Determines thermal stability during storage or lyophilization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Scaffold diversification : Modify the pyrazine core with electron-withdrawing groups (e.g., -F, -CF₃) to enhance target binding, guided by molecular docking .
  • Piperidine substitution : Replace the sulfonyl group with carbamates or amides to evaluate effects on pharmacokinetics .
  • In vitro assays : Test derivatives against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays to quantify inhibition .

Q. What computational approaches predict binding affinity with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
  • Density functional theory (DFT) : Calculate electrostatic potential maps to prioritize substituents with favorable charge complementarity .
  • Free energy perturbation (FEP) : Quantify binding energy differences between analogs to guide synthetic prioritization .

Q. How are contradictions in biological activity data resolved across studies?

  • Orthogonal assay validation : Confirm initial findings (e.g., IC₅₀ values) using alternative methods (e.g., SPR vs. fluorescence assays) .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line variability, assay pH) .
  • Proteomics profiling : Correlate off-target effects with activity discrepancies using mass spectrometry-based target deconvolution .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the pyrazine N-atom for transient solubility enhancement .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes, optimizing particle size (50–100 nm) via dynamic light scattering (DLS) .

Q. How are degradation pathways identified during long-term storage?

  • Accelerated stability testing : Store the compound at 40°C/75% RH for 6 months, with periodic LC-MS/MS analysis to detect hydrolytic or oxidative byproducts .
  • Isotope labeling : Use deuterated analogs to trace degradation mechanisms (e.g., sulfonyl group hydrolysis) .

Q. What experimental designs test synergistic effects with other therapeutics?

  • Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with standard drugs .
  • Isobolographic analysis : Quantify synergy/antagonism in dose-response matrices using specialized software (e.g., CompuSyn) .

Q. How are crystallographic disorders resolved in X-ray structures?

  • Twin refinement in SHELXL : Apply TWIN and BASF commands to model overlapping lattices in poorly diffracting crystals .
  • Dynamic masking : Exclude disordered solvent regions during data integration to improve refinement statistics .

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